molecular formula C13H20N2O B15245907 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine CAS No. 210159-52-7

4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

Cat. No.: B15245907
CAS No.: 210159-52-7
M. Wt: 220.31 g/mol
InChI Key: SPCHSKLAIODZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused pyridine and pyrimidine ring system, with ethoxy and propyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine typically involves multicomponent reactions. One common method includes the reaction of 2-aminopyridine with aldehydes and β-naphthol under acidic conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the pyridopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst choice are crucial factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine is unique due to its specific substituents (ethoxy and propyl groups) and its ability to undergo diverse chemical reactions. Its structural features contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

210159-52-7

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

InChI

InChI=1S/C13H20N2O/c1-3-7-11-10-13(16-4-2)15-9-6-5-8-12(15)14-11/h5-6,8-9,11,13H,3-4,7,10H2,1-2H3

InChI Key

SPCHSKLAIODZPO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(N2C=CC=CC2=N1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.